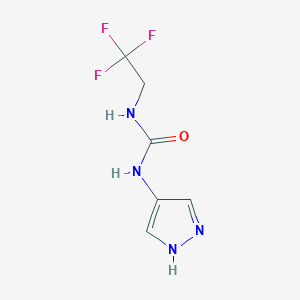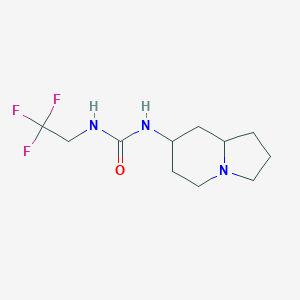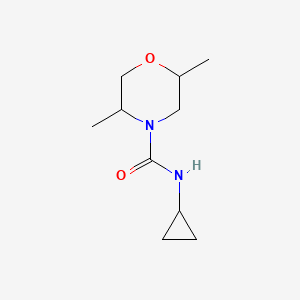
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide (CDC-501) is a synthetic compound that belongs to the class of morpholine carboxamides. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation. CDC-501 has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide exerts its anticancer effects by selectively inhibiting the protein kinase CK2, which is overexpressed in many types of cancer and plays a critical role in cancer cell survival and proliferation. By inhibiting CK2, N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide also inhibits the DNA repair pathway, which makes cancer cells more vulnerable to DNA damage induced by chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the normal function of CK2 in non-cancer cells, suggesting that it has a high degree of selectivity for cancer cells. N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. Its minimal toxicity and side effects make it a safe and reliable compound for in vitro and in vivo experiments. However, N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Its high cost and complex synthesis method may also limit its availability and practicality for some research groups.
Direcciones Futuras
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide has great potential for further development as a therapeutic agent for cancer and other diseases. Future research directions may include:
1. Optimization of the synthesis method to improve the yield and purity of N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide and reduce the cost and complexity of the process.
2. Evaluation of the pharmacokinetics and bioavailability of N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide in animal models and humans to determine the optimal dosing regimen and route of administration.
3. Investigation of the mechanism of action of N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide in more detail to identify potential biomarkers and therapeutic targets.
4. Evaluation of the efficacy and safety of N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide in clinical trials for various types of cancer and other diseases.
5. Development of novel CK2 inhibitors based on the structure of N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide to improve its potency, selectivity, and pharmacokinetic properties.
In conclusion, N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide is a promising compound with great potential for therapeutic applications in cancer and other diseases. Its selective inhibition of CK2 and minimal toxicity make it a valuable tool for studying the role of CK2 in disease pathogenesis and developing novel therapeutic strategies. Further research is needed to optimize its synthesis, evaluate its pharmacokinetics and bioavailability, and investigate its mechanism of action in more detail.
Métodos De Síntesis
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide can be synthesized by reacting cyclopropylamine with 2,5-dimethylmorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-cyclopropyl-2,5-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-6-14-8(2)5-12(7)10(13)11-9-3-4-9/h7-9H,3-6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJFKQVGAQUJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

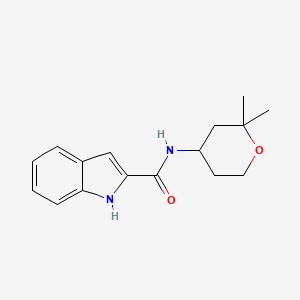
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)
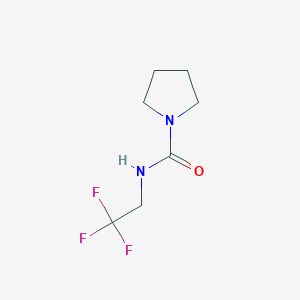
![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647228.png)
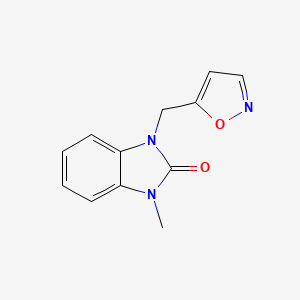
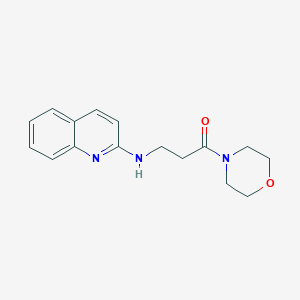
![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)
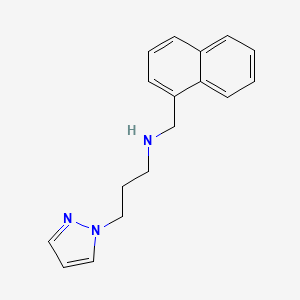
![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)
![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)
